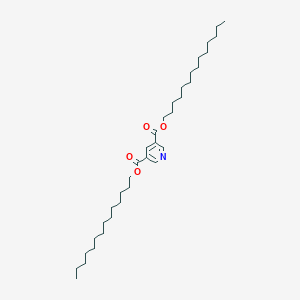
Ditetradecyl pyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditetradecyl pyridine-3,5-dicarboxylate is a chemical compound derived from pyridine-3,5-dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted at the 3 and 5 positions with carboxylate groups, each esterified with tetradecyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl pyridine-3,5-dicarboxylate typically involves the esterification of pyridine-3,5-dicarboxylic acid with tetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
化学反応の分析
Types of Reactions
Ditetradecyl pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Pyridine-3,5-dicarboxylic acid derivatives.
Reduction: Pyridine-3,5-dimethanol derivatives.
Substitution: Various substituted pyridine-3,5-dicarboxylate esters.
科学的研究の応用
Ditetradecyl pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalysis and energy storage.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism of action of ditetradecyl pyridine-3,5-dicarboxylate involves its interaction with metal ions and biological molecules. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis and drug delivery. The ester groups can undergo hydrolysis in biological systems, releasing the active pyridine-3,5-dicarboxylic acid.
類似化合物との比較
Similar Compounds
Pyridine-3,5-dicarboxylic acid: The parent compound, used in similar applications but lacks the hydrophobic tetradecyl groups.
Diethyl pyridine-3,5-dicarboxylate: A smaller ester derivative with different solubility and reactivity properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with amide groups, used in supramolecular chemistry.
Uniqueness
Ditetradecyl pyridine-3,5-dicarboxylate is unique due to its long hydrophobic alkyl chains, which enhance its solubility in non-polar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surface coatings.
特性
CAS番号 |
648880-78-8 |
|---|---|
分子式 |
C35H61NO4 |
分子量 |
559.9 g/mol |
IUPAC名 |
ditetradecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C35H61NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-34(37)32-29-33(31-36-30-32)35(38)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
InChIキー |
OGYSOKSYENAKII-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
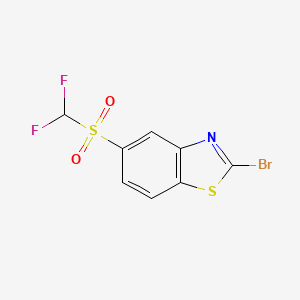
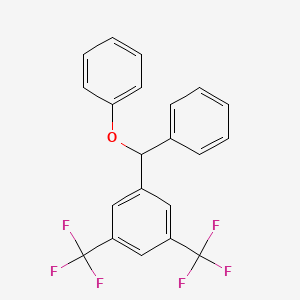
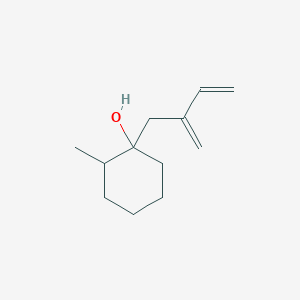
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
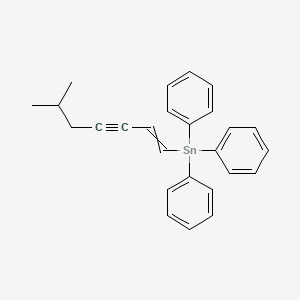
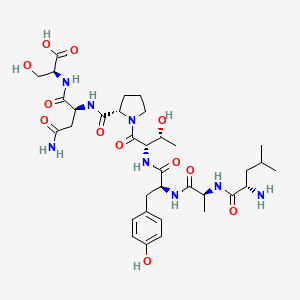
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
